

# Ambroxol for Parkinson's Disease: A Comparative Guide to Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Ambroxol hydrochloride |           |
| Cat. No.:            | B1144473               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results for Ambroxol as a potential disease-modifying therapy for Parkinson's disease (PD). It compares its performance with other therapeutic alternatives in clinical development, supported by experimental data and detailed methodologies.

## Introduction: The Rationale for Ambroxol in Parkinson's Disease

Ambroxol, a widely used over-the-counter mucolytic, has been repurposed for the treatment of Parkinson's disease due to its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1][2] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for developing PD.[3] These mutations can lead to misfolded GCase, reduced enzyme activity, and subsequent accumulation of alpha-synuclein, a pathological hallmark of PD. Ambroxol is believed to stabilize GCase, enhance its activity, and promote the clearance of alpha-synuclein, thereby potentially slowing disease progression.[1] [3][4]

## Ambroxol Clinical Trial Results: A Quantitative Overview



Two key clinical trials have investigated the efficacy and safety of Ambroxol in different Parkinson's populations: the AiM-PD study in patients with Parkinson's disease and the a Phase 2 trial in patients with Parkinson's Disease Dementia (PDD).

#### AiM-PD: Ambroxol in Parkinson's Disease

The "Ambroxol in Disease Modification in Parkinson Disease" (AiM-PD) study was a Phase 2a, open-label clinical trial that assessed the safety, tolerability, and pharmacodynamic effects of Ambroxol in PD patients with and without GBA1 mutations.[5][6]

#### Key Quantitative Results:

| Outcome Measure                  | Result                                | Citation |
|----------------------------------|---------------------------------------|----------|
| MDS-UPDRS Part III (Motor Score) | 6.8-point improvement from baseline   | [3]      |
| CSF GCase Protein Levels         | 35% increase from baseline            | [3]      |
| CSF Alpha-Synuclein Levels       | 13% increase from baseline            | [6]      |
| Ambroxol Penetration             | Detected in Cerebrospinal Fluid (CSF) | [3][6]   |

## Phase 2 Trial: Ambroxol in Parkinson's Disease Dementia (PDD)

A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Ambroxol in patients with PDD.[1][2][7]

Key Quantitative Results:



| Outcome Measure                                   | Ambroxol High<br>Dose (1050<br>mg/day)       | Placebo                                       | Citation |
|---------------------------------------------------|----------------------------------------------|-----------------------------------------------|----------|
| ADAS-Cog-13<br>(Cognitive<br>Assessment)          | No significant<br>difference from<br>placebo | No significant<br>difference from<br>Ambroxol | [1][2]   |
| CGIC (Clinical Global<br>Impression of<br>Change) | No significant<br>difference from<br>placebo | No significant<br>difference from<br>Ambroxol | [1][2]   |
| Plasma GFAP Levels (Neurodegeneration Marker)     | Stable                                       | Increased                                     | [2]      |
| White Blood Cell<br>GCase Activity                | Increased                                    | No significant change                         | [1]      |

# Comparison with Alternative Disease-Modifying Therapies

Several other therapeutic strategies are being investigated for their potential to modify the course of Parkinson's disease. This section compares Ambroxol with three prominent examples: Exenatide, Prasinezumab, and Nilotinib.

### **Comparative Table of Clinical Trials**



| Feature                 | Ambroxol<br>(AiM-PD)                              | Ambroxol<br>(PDD Trial)                          | Exenatide<br>(Exenatide-<br>PD3) | Prasinezum<br>ab<br>(PASADEN<br>A)                | Nilotinib (N-<br>MOTOR)                  |
|-------------------------|---------------------------------------------------|--------------------------------------------------|----------------------------------|---------------------------------------------------|------------------------------------------|
| Mechanism<br>of Action  | GCase<br>Chaperone                                | GCase<br>Chaperone                               | GLP-1<br>Receptor<br>Agonist     | Alpha-<br>synuclein<br>Antibody                   | c-Abl<br>Tyrosine<br>Kinase<br>Inhibitor |
| Phase                   | 2a                                                | 2                                                | 3                                | 2                                                 | 2                                        |
| Primary<br>Endpoint     | Safety and<br>Tolerability                        | Change in<br>ADAS-Cog-<br>13 and CGIC            | Change in<br>MDS-UPDRS<br>Part 3 | Change in<br>MDS-UPDRS<br>Parts I, II,<br>and III | Safety and<br>Tolerability               |
| Key Efficacy<br>Finding | 6.8-point improvement in MDS- UPDRS Part          | No significant cognitive improvement             | Not yet<br>reported              | No significant difference in primary endpoint     | No<br>symptomatic<br>benefit             |
| Biomarker<br>Finding    | Increased<br>CSF GCase<br>and alpha-<br>synuclein | Stabilized plasma GFAP, increased GCase activity |                                  |                                                   |                                          |

## Detailed Experimental Protocols Ambroxol (AiM-PD) Trial Protocol

- Study Design: A Phase 2a, prospective, single-center, open-label clinical trial.
- Participants: 20 patients with a diagnosis of Parkinson's disease (10 with GBA1 mutations and 10 without).



- Intervention: Oral Ambroxol administered three times a day with intra-dose escalations over
   6 months, reaching a final daily dose of 1.26g.
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures:
  - Measurement of Ambroxol levels in CSF.
  - Assessment of GCase activity and levels in CSF.
  - Levels of other PD-associated substances in CSF.
  - Clinical and cognitive assessments.
- Data Collection: Spinal fluid, blood, and urine samples were collected at baseline and during the 6-month study period.

#### **Ambroxol (PDD) Trial Protocol**

- Study Design: A 52-week, Phase 2, double-blind, placebo-controlled, randomized clinical trial.[7]
- Participants: 55 patients with mild to moderate Parkinson's disease dementia.
- Intervention: Participants were randomized to receive low-dose Ambroxol (525 mg/day), high-dose Ambroxlo (1050 mg/day), or placebo.[2][7]
- Primary Outcome Measures: Change from baseline in the Alzheimer Disease Assessment Scale—Cognitive Subscale (ADAS-Cog-13) and the Clinician's Global Impression of Change (CGIC).[2][7]
- Secondary Outcome Measures: Neuropsychiatric, motor, and functional measures, as well as pharmacokinetic and pharmacodynamic markers.[2]
- Data Collection: Assessments were conducted at baseline, week 26, and week 52.[1]
   Optional lumbar punctures were performed for CSF biomarker analysis.[2]



### **Exenatide (Exenatide-PD3) Trial Protocol**

- Study Design: A Phase 3, multicentre, double-blind, randomised, placebo-controlled trial.[8]
- Participants: 200 participants with mild to moderate Parkinson's disease.[8]
- Intervention: Subcutaneous injection of Exenatide extended-release 2 mg or placebo once weekly for 96 weeks.[8]
- Primary Outcome Measure: Comparison of the Movement Disorders Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part 3 motor subscore in the practically defined OFF medication state at 96 weeks.[8]
- Secondary Outcome Measures: Changes in other motor, non-motor, and cognitive scores.[8]
- Data Collection: Assessments are performed at baseline and at 12-24 week intervals over the 96-week treatment period.[8]

#### **Prasinezumab (PASADENA) Trial Protocol**

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[9]
- Participants: 316 participants with early-stage Parkinson's disease.[10]
- Intervention: Intravenous infusion of Prasinezumab (1500 mg or 4500 mg) or placebo every
   4 weeks for 52 weeks.[10]
- Primary Outcome Measure: Change from baseline to week 52 in the sum of scores on MDS-UPDRS parts I, II, and III.[10]
- Secondary Outcome Measures: Dopamine transporter levels in the putamen as measured by DaT-SPECT imaging.[10]
- Data Collection: Clinical assessments and imaging were performed at baseline and at various time points over the 52-week study period.[9]

### Nilotinib (N-MOTOR) Trial Protocol



- Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group, two-cohort study.[11]
- Participants: Cohort 1 included 75 subjects with moderate to advanced PD. Cohort 2 included 60 de novo PD subjects.[11]
- Intervention: Once-daily oral dose of Nilotinib (150mg or 300mg) or placebo for 6 months (Cohort 1) or 12 months (Cohort 2).[11]
- Primary Outcome Measure: Safety and tolerability.[11]
- Secondary and Exploratory Outcome Measures: Assessment of symptomatic effect, impact on PD progression (MDS-UPDRS OFF/ON), cognitive function, quality of life, pharmacokinetic profile, and serum and spinal fluid biomarkers.[11]

## Signaling Pathways and Experimental Workflows Ambroxol's Mechanism of Action

Ambroxol acts as a pharmacological chaperone to the GCase enzyme. In individuals with GBA1 mutations, GCase can be misfolded and retained in the endoplasmic reticulum, leading to its degradation and reduced levels in the lysosome. Ambroxol is thought to bind to GCase, stabilizing its conformation and facilitating its transport to the lysosome. This increases lysosomal GCase activity, which in turn is believed to enhance the clearance of alpha-synuclein aggregates.



Click to download full resolution via product page

Caption: Ambroxol's chaperone action on GCase.



#### **Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for the randomized, placebo-controlled clinical trials discussed in this guide.



Click to download full resolution via product page

Caption: Generalized workflow of a randomized clinical trial.

### **Alternative Therapeutic Pathways**



The alternative therapies discussed target different pathways implicated in Parkinson's disease pathogenesis.



Click to download full resolution via product page

Caption: Mechanisms of alternative Parkinson's therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Breaking Med [breakingmed.atpointofcare.com]



- 2. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - Practical Neurology [practicalneurology.com]
- 3. Ambroxol in Parkinson's: results of phase 2 trial published Cure Parkinson's [cureparkinsons.org.uk]
- 4. Ambroxol effects in glucocerebrosidase and α-synuclein transgenic mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exenatide once weekly over 2 years as a potential disease-modifying treatment for Parkinson's disease: protocol for a multicentre, randomised, double blind, parallel group, placebo controlled, phase 3 trial: The 'Exenatide-PD3' study PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase II Study to Evaluate the Safety and Efficacy of Prasinezumab in Early Parkinson's Disease (PASADENA): Rationale, Design, and Baseline Data PMC [pmc.ncbi.nlm.nih.gov]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. neurology.org [neurology.org]
- To cite this document: BenchChem. [Ambroxol for Parkinson's Disease: A Comparative Guide to Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144473#clinical-trial-results-of-ambroxol-for-parkinson-s-disease-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com